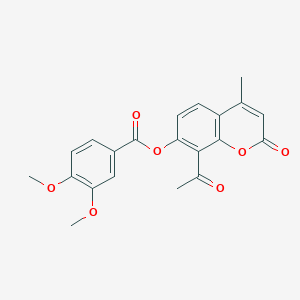
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate
Übersicht
Beschreibung
8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate is a complex organic compound with the molecular formula C21H18O7. It belongs to the class of chromen-2-ones, which are known for their diverse biological activities and applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-keto esters in the presence of acid catalysts.
Acetylation: The chromen-2-one core is then acetylated using acetic anhydride to introduce the acetyl group at the 8-position.
Methylation: The 4-position of the chromen-2-one core is methylated using methyl iodide or dimethyl sulfate in the presence of a base.
Esterification: Finally, the compound is esterified with 3,4-dimethoxybenzoic acid to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups.
Substitution: Substitution reactions can be performed using nucleophiles or electrophiles to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) and electrophiles such as alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Products include carboxylic acids, aldehydes, and ketones.
Reduction: Products include alcohols and amines.
Substitution: Products include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound exhibits biological activities such as antioxidant, anti-inflammatory, and antimicrobial properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism by which 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of signaling pathways. The exact mechanism depends on the specific biological context and the target organism.
Vergleich Mit ähnlichen Verbindungen
8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate is similar to other chromen-2-ones, such as:
8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate: This compound has an additional methoxy group compared to the original compound, which may affect its biological activity and properties.
8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate: This compound has a single methoxy group at the 4-position of the benzoate moiety, which may result in different chemical and biological properties.
Eigenschaften
IUPAC Name |
(8-acetyl-4-methyl-2-oxochromen-7-yl) 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O7/c1-11-9-18(23)28-20-14(11)6-8-16(19(20)12(2)22)27-21(24)13-5-7-15(25-3)17(10-13)26-4/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFUSDJNKYBMPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


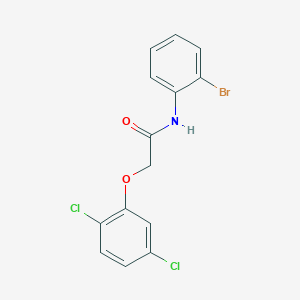
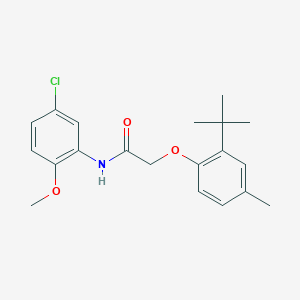
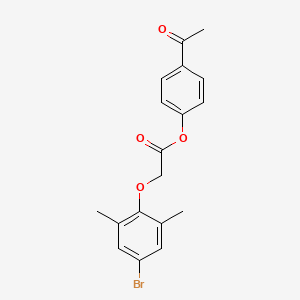
![N-(2,5-dimethoxyphenyl)-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B3587361.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3587377.png)
![2-[(4-tert-butylphenyl)methylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B3587380.png)
![Methyl 2-[5-(4-bromophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]acetate](/img/structure/B3587383.png)
![3-methyl-N-(8-methyl-5-quinolinyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3587389.png)
![methyl 4-[(4-iodobenzoyl)amino]benzoate](/img/structure/B3587408.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B3587417.png)
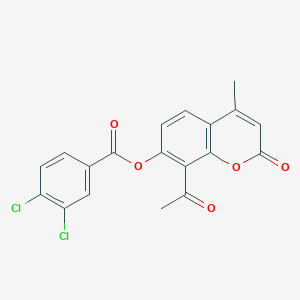
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B3587426.png)
![N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3587440.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3587448.png)
